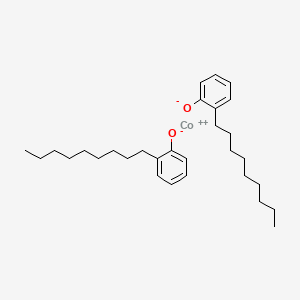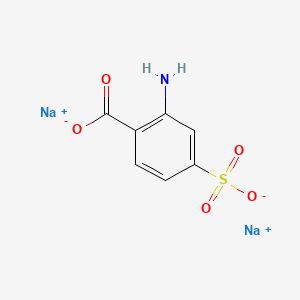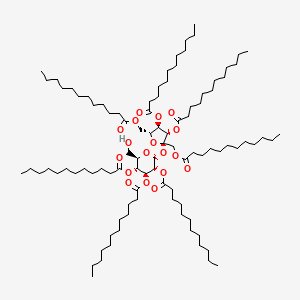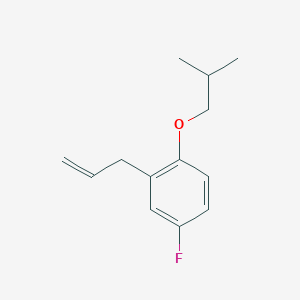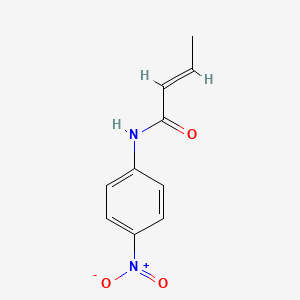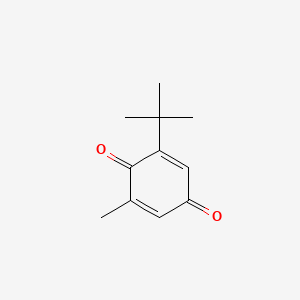
2,4-Dichloro-N-hydroxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-hydroxyaniline is a chemical compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an aniline ring. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with chlorine atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2,4-Dichloro-N-hydroxyaniline typically involves the chlorination of aniline followed by hydroxylation. One common method includes the reaction of 2,4-dichloroaniline with hydroxylating agents under controlled conditions. Industrial production methods often involve large-scale chlorination and hydroxylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dichloro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2,4-Dichloro-N-hydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and pesticides .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-hydroxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydroxyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2,4-Dichloro-N-hydroxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline What sets this compound apart is its unique combination of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other dichloroaniline derivatives may not be as effective .
Properties
CAS No. |
43192-10-5 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H |
InChI Key |
UFVLBYBGSVNPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


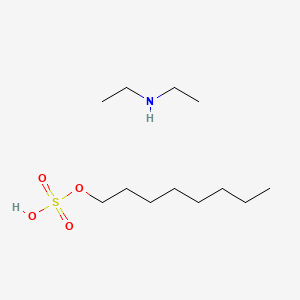

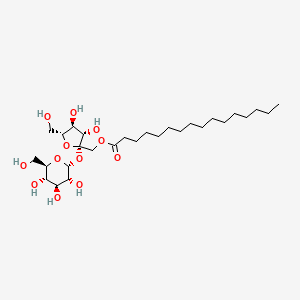
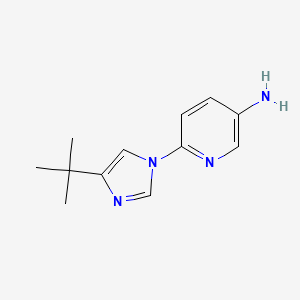
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
